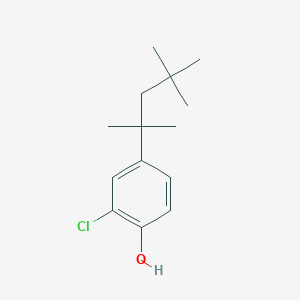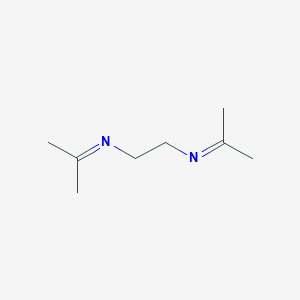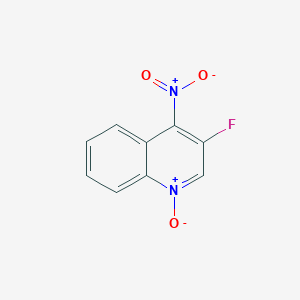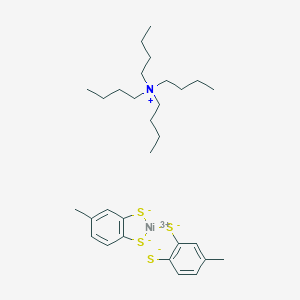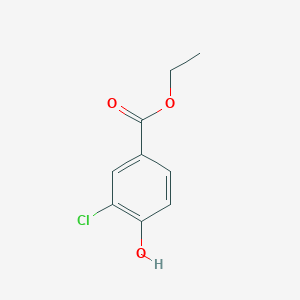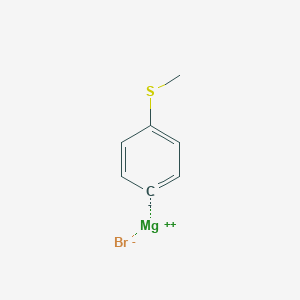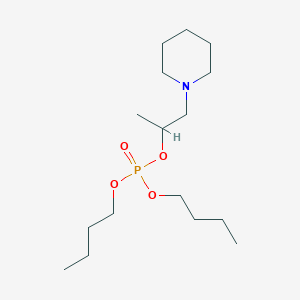
Dibutyl 1-piperidin-1-ylpropan-2-yl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl 1-piperidin-1-ylpropan-2-yl phosphate is an organophosphorus compound with the molecular formula C16H34NO4P. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is part of the broader class of organophosphate esters, which are widely used as flame retardants, plasticizers, and additives in various consumer products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl (1-piperidino-2-propyl) phosphate typically involves the reaction of dibutyl phosphate with 1-piperidino-2-propyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of dibutyl (1-piperidino-2-propyl) phosphate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using distillation or recrystallization techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Dibutyl 1-piperidin-1-ylpropan-2-yl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into different organophosphorus compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Various organophosphorus compounds.
Substitution: Compounds with different nucleophilic groups replacing the piperidino group.
Scientific Research Applications
Dibutyl 1-piperidin-1-ylpropan-2-yl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for potential therapeutic uses, such as enzyme inhibitors or drug delivery systems.
Industry: Utilized as a flame retardant, plasticizer, and additive in various consumer products.
Mechanism of Action
The mechanism of action of dibutyl (1-piperidino-2-propyl) phosphate involves its interaction with molecular targets such as enzymes and cellular receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound may also interact with cellular membranes, affecting their fluidity and function .
Comparison with Similar Compounds
Similar Compounds
- Bis (1,3-dichloro-2-propyl) phosphate
- Bis (2-chloroethyl) phosphate
- Diphenyl phosphate
Uniqueness
Dibutyl 1-piperidin-1-ylpropan-2-yl phosphate is unique due to its specific piperidino group, which imparts distinct chemical and biological properties. This group allows for specific interactions with enzymes and receptors, making it valuable in various research and industrial applications .
Properties
CAS No. |
15870-43-6 |
|---|---|
Molecular Formula |
C16H34NO4P |
Molecular Weight |
335.42 g/mol |
IUPAC Name |
dibutyl 1-piperidin-1-ylpropan-2-yl phosphate |
InChI |
InChI=1S/C16H34NO4P/c1-4-6-13-19-22(18,20-14-7-5-2)21-16(3)15-17-11-9-8-10-12-17/h16H,4-15H2,1-3H3 |
InChI Key |
JXWDIKAQTDFWJT-UHFFFAOYSA-N |
SMILES |
CCCCOP(=O)(OCCCC)OC(C)CN1CCCCC1 |
Canonical SMILES |
CCCCOP(=O)(OCCCC)OC(C)CN1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


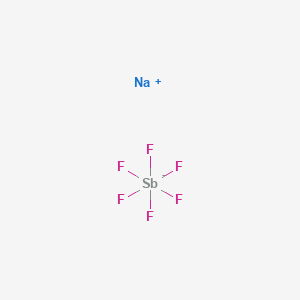
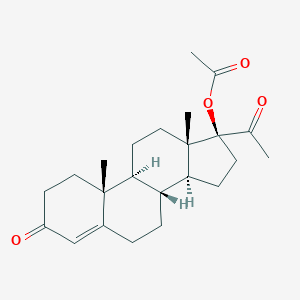
![5,11-Dihydroquinolino[3,2-b]quinoline-6,12-dione](/img/structure/B100959.png)


